6'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic compound classified under the category of organic compounds known as n-benzoylpiperidines. These compounds are characterized by a piperidine ring that is conjugated to a benzyl group through one nitrogen atom. This specific compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases, including cancer. The compound is currently classified as an experimental drug with no approved clinical status .
The primary source of information about this compound comes from databases such as DrugBank and PubChem, which provide detailed chemical information, including its molecular structure, classification, and potential applications. Additionally, patent literature may contain insights into its synthesis and biological activity .
The synthesis of 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step organic reactions, including the formation of the spiro structure through cyclization reactions. Common methods include:
The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .
The technical aspects involve monitoring reaction progress using techniques such as thin-layer chromatography and high-performance liquid chromatography. Characterization of the synthesized compound is typically performed using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .
The molecular structure of 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one features a spiro configuration that connects a piperidine ring to a quinazoline system. The presence of a fluorine atom at the 6' position adds to its unique properties.
6'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one may undergo various chemical reactions typical for piperidine and quinazoline derivatives:
Reactions are typically carried out under controlled conditions, with temperature and pH monitored to optimize yields. Analytical techniques such as gas chromatography-mass spectrometry are employed to analyze reaction products .
The mechanism of action for 6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is not fully elucidated but is believed to involve interaction with specific targets related to cell cycle regulation and proliferation:
Research indicates that similar compounds exhibit preferential activity against certain CDKs, suggesting potential applications in cancer treatment by disrupting abnormal cellular proliferation .
Relevant data on these properties can guide formulation development and application in scientific research .
6'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one holds promise in several scientific fields:
Continued research into this compound may lead to significant advancements in targeted therapies for various malignancies .
The spiro[piperidine-4,2'-quinazolin] framework represents a privileged structure in contemporary medicinal chemistry due to its three-dimensional complexity and diverse biological targeting capabilities. Characterized by a shared spiro carbon atom connecting orthogonal piperidine and quinazolinone rings, this architecture imposes significant conformational constraints that profoundly influence receptor binding and selectivity. The resulting orthogonal ring systems create a well-defined spatial orientation of pharmacophores, enabling precise interactions with biological targets while reducing entropic penalties upon binding [5]. This conformational rigidity is a key advantage over planar heterocyclic systems, as it reduces the flexibility penalty upon protein binding and enhances target selectivity—critical factors in kinase inhibitor development where off-target effects pose significant clinical challenges [8].
The hydrogen-bonding landscape of this scaffold is exceptionally rich: The quinazolinone core provides two hydrogen-bond acceptors (carbonyl oxygen and N1) and one donor (N3-H), while the piperidine nitrogen can function as either a hydrogen-bond acceptor or donor depending on protonation state. This versatile hydrogen-bonding capability enables interactions with diverse enzyme active sites. For example, in kinase inhibition applications, the carbonyl oxygen often forms critical backbone hydrogen bonds within the ATP-binding cleft, mimicking adenine interactions [5] [8]. The spiro junction itself prevents free rotation, locking substituents into optimal orientations for binding. This geometric constraint is exemplified in compounds like 1'-ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one, where the ethyl group is positioned axially relative to the piperidine ring, potentially enhancing membrane penetration through reduced polar surface area [7].
Synthetic access to these complex structures presents considerable challenges. The spirocyclization step typically requires carefully controlled conditions to avoid diastereomeric mixtures. Modern approaches employ transition metal-catalyzed reactions or microwave-assisted cyclizations to construct the critical C-N bonds forming the quinazolinone ring. Fluorination strategies must be carefully timed—electrophilic fluorination (using Selectfluor® or NFSI) is often performed early in the synthesis to avoid functional group incompatibilities, as demonstrated in the preparation of 5',8'-difluoro analogs . The introduction of N-alkyl substituents (e.g., the ethyl group in 1'-ethyl derivatives) typically occurs late-stage through alkylation of the piperidine nitrogen, requiring careful optimization to prevent quaternization or over-alkylation [7]. These synthetic hurdles contribute to the relatively limited commercial availability of these specialized building blocks, with suppliers like BLD Pharm offering the 6'-fluoro derivative (CAS 1355195-80-0) primarily for research applications [1] [4].
Table 1: Structural Analogs of 6'-Fluoro-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one and Key Modifications
Compound Name | Core Modification | Molecular Formula | Molecular Weight (g/mol) | Notable Feature |
---|---|---|---|---|
6'-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | None | C₁₂H₁₄FN₃O | 235.26 | Parent compound |
6'-Bromo-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 2,2,2-trifluoroacetate | Bromine substitution at C6', trifluoroacetate salt | C₁₄H₁₅BrF₃N₃O₃ | 410.19 | Enhanced hydrophobicity |
1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one | Ethyl substitution on piperidine N | C₁₄H₁₈FN₃O | 263.31 | Reduced basicity |
1-(3-Methoxybenzoyl)-1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | C1' benzoylation, C6' methyl | C₂₂H₂₅N₃O₃ | 379.46 | Extended π-system |
(4'-Amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-fluorophenyl)methanone | 5',8'-Difluoro, C4'-amino, aromatic carbonyl | C₁₉H₁₆F₃N₄O | 373.36 | Multi-fluorinated PET tracer |
The strategic incorporation of fluorine atoms into bioactive molecules has become indispensable in modern drug design, with fluorine-containing compounds representing over 50% of blockbuster drugs and 30% of FDA-approved small molecules from 2015-2022 . The 6'-fluoro substitution in spiroquinazolinone derivatives exemplifies rational bioisosteric optimization, leveraging fluorine's unique electronic properties—its extreme electronegativity (3.98 Pauling scale) induces strong dipole moments and polarizes adjacent bonds, enhancing interactions with target proteins. When positioned at C6' of the quinazolinone ring, fluorine acts as a bioisostere for hydrogen while providing superior metabolic stability due to the strength of the C-F bond (approximately 116 kcal/mol), effectively blocking oxidative metabolism at this position . This single-atom modification significantly modulates the compound's lipophilicity profile, as evidenced by the XLogP3 value of 1.6 for the 1'-ethyl-6'-fluoro analog compared to 1.8 for its non-fluorinated counterpart—a subtle but pharmaceutically crucial difference that enhances membrane permeability while maintaining aqueous solubility [7].
Fluorine's impact on hydrogen-bonding capacity is particularly significant in this scaffold. While incapable of donating hydrogen bonds, the fluorine atom serves as an effective hydrogen-bond acceptor, potentially engaging with serine, threonine, or tyrosine residues in target proteins. This property is exploited in the design of kinase inhibitors where the 6'-fluoro substituent forms critical interactions with backbone amides in the hinge region of ATP-binding sites. However, fluorine's steric equivalence to oxygen (van der Waals radius: 1.47Å vs. 1.52Å) while lacking oxygen's hydrogen-bond donating capability can dramatically alter biological activity, as observed in cannabinoid receptor studies where 1-fluoro substitution abolished binding affinity by disrupting critical hydrogen-bond donation [6]. This underscores the importance of position-specific effects: The 6'-fluoro substitution in spiroquinazolinones primarily influences electronic and steric parameters rather than disrupting essential hydrogen-bond donation networks.
A compelling case study demonstrating fluorine's strategic value is the development of (4'-amino-5',8'-difluoro-1'H-spiro[piperidine-4,2'-quinazolin]-1-yl)(4-[¹⁸F]fluorophenyl)methanone ([¹⁸F]FBAT) for positron emission tomography (PET) imaging of inducible nitric oxide synthase (iNOS). This multi-fluorinated analog exhibits exceptional blood-brain barrier penetration—a rare achievement for polar molecules—attributed to fluorine-induced lipophilicity optimization. The 5',8'-difluoro substitution pattern enhances target affinity through complementary electrostatic interactions with iNOS while the 4-[¹⁸F]fluorophenyl group enables radiolabeling. In LPS-induced neuroinflammation models, [¹⁸F]FBAT showed 2.16-fold higher whole-brain uptake compared to controls, with pharmacokinetic analysis revealing significantly increased influx rates (Kᵢ) and total volume of distribution (Vₜ) values correlating with iNOS expression confirmed by immunohistochemistry . This exemplifies how strategic fluorination transforms spiroquinazolinones into diagnostic tools capable of noninvasively quantifying enzyme expression in living systems.
Table 2: Impact of Fluorine Substitution Patterns on Spiroquinazolinone Properties
Fluorine Position(s) | Lipophilicity (ΔLogP) | Key Biological Effect | Mechanistic Basis |
---|---|---|---|
C6' (monofluoro) | +0.2 to +0.4 | Enhanced membrane permeability | Reduced desolvation penalty, increased passive diffusion |
C5',C8' (difluoro) | +0.5 to +0.7 | Improved target affinity | Complementary electrostatic interactions with iNOS active site |
C4 (fluorophenyl) | +1.1 to +1.3 | Enabled PET radiolabeling | Introduction of ¹⁸F radionuclide without significant steric perturbation |
C1 (piperidine) | -0.3 to -0.5 | Reduced basicity | Electron-withdrawing effect on piperidine nitrogen (pKₐ ↓ ~1.5 units) |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9